molecular formula C8H16N2O2 B7922620 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone

1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7922620
M. Wt: 172.22 g/mol
InChI Key: WUPRNCAYMVECJW-UHFFFAOYSA-N
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Description

1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone is a synthetic organic compound characterized by the presence of a pyrrolidine ring and an amino-ethoxy group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and 2-aminoethanol.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under an inert atmosphere, with temperatures ranging from room temperature to moderate heating, depending on the reactivity of the intermediates.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The amino-ethoxy group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone
  • 1-[3-(2-Methoxy-ethoxy)-pyrrolidin-1-yl]-ethanone

Comparison:

  • 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and nucleophilic reactions compared to its hydroxy and methoxy counterparts.
  • The amino group also imparts different electronic properties, potentially leading to distinct biological activities and reactivity profiles.

Properties

IUPAC Name

1-[3-(2-aminoethoxy)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)10-4-2-8(6-10)12-5-3-9/h8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRNCAYMVECJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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